An In-depth Technical Guide to the Physicochemical Properties of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone is a diarylalkyne derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its rigid, linear alkyne linker and the presence of a ketone and a chlorinated phenyl ring bestow upon it a unique electronic and structural profile. Understanding the physicochemical properties of this molecule is paramount for its potential applications, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation and handling characteristics.
This guide provides a comprehensive overview of the key physicochemical properties of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone, offering both predicted values based on its structural analogues and detailed, field-proven experimental protocols for their empirical determination. The synthesis of this compound is also briefly discussed to provide context for potential impurities and starting materials.
Molecular Structure and Predicted Physicochemical Properties
The structure of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone, with its combination of polar (ketone) and non-polar (aryl rings, alkyne) functionalities, dictates its behavior in various environments.
Chemical Structure:
Caption: Synthetic workflow for 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone.
Understanding this synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or homocoupled byproducts, which can influence the measured physicochemical properties.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physicochemical properties of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone.
Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of purity; a sharp melting range is indicative of a pure compound. [1][2][3][4] Methodology:
-
Sample Preparation: A small amount of the crystalline 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid to find the approximate melting point, then slow, ~1-2 °C/min, for an accurate determination).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination
Given its predicted low solubility, a method that can accurately quantify low concentrations is required.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which can accurately measure low concentrations.
-
Calculation: The aqueous solubility is expressed in mg/L or mol/L.
LogP Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP). [5][6][7][8][] Methodology:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A stock solution of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone is prepared in the saturated n-octanol.
-
Partitioning: A known volume of the octanol stock solution is mixed with a known volume of saturated water in a sealed container.
-
Equilibration: The mixture is gently agitated for a set period to allow for partitioning equilibrium to be established.
-
Phase Separation: The octanol and aqueous phases are separated by centrifugation.
-
Quantification: The concentration of the compound in both the octanol and aqueous phases is determined by HPLC-UV.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]octanol / [Compound]water).
Caption: Workflow for LogP determination via the shake-flask method.
Structural and Purity Verification: A Self-Validating System
The identity and purity of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone must be unequivocally confirmed. A combination of spectroscopic techniques provides a self-validating system for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. [10][11][12][13] Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (approx. 7.2 - 7.8 ppm): A complex multiplet pattern corresponding to the eight aromatic protons on the two phenyl rings. The substitution pattern will lead to distinct splitting patterns that can be resolved with high-field NMR.
-
Methyl Protons (approx. 2.6 ppm): A singlet corresponding to the three protons of the acetyl group.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon (approx. 197 ppm): A signal for the ketone carbonyl carbon.
-
Aromatic Carbons (approx. 120 - 140 ppm): Multiple signals for the twelve aromatic carbons.
-
Alkyne Carbons (approx. 88 - 95 ppm): Two distinct signals for the two sp-hybridized carbons of the alkyne.
-
Methyl Carbon (approx. 27 ppm): A signal for the methyl carbon of the acetyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. [14][15][16][17] Expected Characteristic Absorption Bands:
-
C=O Stretch (approx. 1685-1666 cm⁻¹): A strong absorption band characteristic of an aryl ketone conjugated with the aromatic ring. [18]* C≡C Stretch (approx. 2260-2190 cm⁻¹): A weak to medium intensity band for the disubstituted alkyne. [15]* C-H Aromatic Stretch (approx. 3100-3000 cm⁻¹): Absorption bands for the C-H bonds on the aromatic rings.
-
C-Cl Stretch (approx. 1090-1015 cm⁻¹): A band indicating the presence of the chloro-aromatic group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound. [19][20][21][22] Expected Mass Spectrum Features (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (266.71 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
-
Fragment Ions: Characteristic fragmentation patterns, such as the loss of the acetyl group (CH₃CO⁺, m/z 43) or the methyl group (CH₃⁺, m/z 15), would be expected.
Conclusion
The physicochemical properties of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone are a direct consequence of its unique molecular architecture. Its predicted low aqueous solubility and high lipophilicity are key considerations for its application in drug development and materials science. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these properties, ensuring data quality and reproducibility. Furthermore, the combination of NMR, FTIR, and MS provides a comprehensive and self-validating system for the structural confirmation and purity assessment of this promising compound. This technical guide serves as a foundational resource for researchers and scientists working with 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone and other diarylalkyne derivatives.
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